2-(Cyclobutylmethyl)cyclopentan-1-ol
Description
2-(Cyclobutylmethyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentanol backbone substituted at the 2-position with a cyclobutylmethyl group. The cyclobutylmethyl substituent introduces steric strain due to the cyclobutane ring’s inherent angle distortion, which may influence reactivity, solubility, and biological activity compared to less strained substituents (e.g., alkyl or aromatic groups) .
Properties
IUPAC Name |
2-(cyclobutylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-6-2-5-9(10)7-8-3-1-4-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGZUKJJPNUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclobutylmethyl)cyclopentan-1-ol involves the Grignard reaction. In this process, a Grignard reagent derived from cyclobutylmethyl bromide reacts with cyclopentanone in the presence of a catalyst such as neodymium chloride (NdCl3·2LiCl). The reaction proceeds under anhydrous conditions and typically requires a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 2-(Cyclobutylmethyl)cyclopentan-1-ol are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient catalysts, and employing purification techniques such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentanes depending on the reagent used.
Scientific Research Applications
2-(Cyclobutylmethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutylmethyl group may also contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Cyclobutylmethyl)cyclopentan-1-ol with three analogs: 2-(aminomethyl)cyclopentan-1-ol, 2-(1H-imidazol-1-yl)cyclopentan-1-ol, and rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol. Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Structural and Physicochemical Properties
*Estimated data for 2-(Cyclobutylmethyl)cyclopentan-1-ol based on structural analogs.
Key Observations :
- Hydrogen Bonding: Unlike 2-(aminomethyl)cyclopentan-1-ol (with a primary amine) or the piperazine derivative (secondary amine), the cyclobutylmethyl analog lacks hydrogen-bond donors, which may limit its solubility in polar solvents .
Biological Activity
Overview
2-(Cyclobutylmethyl)cyclopentan-1-ol is a cyclic alcohol with a unique structure that has attracted attention for its potential biological activities. This compound features a cyclopentane ring with a cyclobutylmethyl substituent and a hydroxyl group, which may influence its interactions with biological systems. Understanding the biological activity of this compound involves examining its synthesis, chemical properties, and interactions with biological targets.
Chemical Structure:
- IUPAC Name: 2-(Cyclobutylmethyl)cyclopentan-1-ol
- CAS Number: 1510092-26-8
- Molecular Formula: C₁₀H₁₈O
The synthesis of 2-(Cyclobutylmethyl)cyclopentan-1-ol typically involves the Grignard reaction, where cyclobutylmethyl bromide reacts with cyclopentanone in the presence of neodymium chloride as a catalyst. This method allows for the formation of the desired cyclic alcohol under controlled conditions, optimizing yield and purity .
The biological activity of 2-(Cyclobutylmethyl)cyclopentan-1-ol is primarily influenced by its hydroxyl group, which can form hydrogen bonds with various biological molecules. This interaction may alter enzyme activity or receptor binding affinities, potentially leading to therapeutic effects. The hydrophobic cyclobutylmethyl group may also enhance its interaction with lipid membranes, influencing cellular uptake and distribution .
Anticancer Activity
Preliminary studies suggest that cyclic alcohols can interfere with cancer cell signaling pathways. The potential anticancer activity of 2-(Cyclobutylmethyl)cyclopentan-1-ol could be explored through its ability to modulate enzyme activity involved in cell proliferation and apoptosis .
Case Study: Enzyme Interaction
A study demonstrated that similar cyclic alcohols can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the interaction between cyclic alcohols and dehydrogenases was analyzed using kinetic assays, revealing that these compounds could effectively inhibit enzyme activity at certain concentrations .
Table of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
